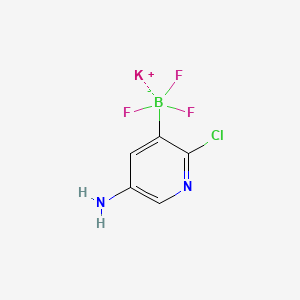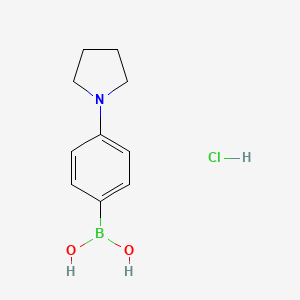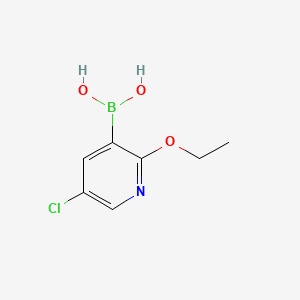
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sensor Development
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid and related boronic acid derivatives have been investigated for their potential in sensor development, particularly for sugar sensing and glucose monitoring, which is crucial in diabetes management. These compounds exhibit the ability to bind reversibly with diol-containing compounds, a property leveraged in designing sensors based on fluorescence intensity changes. The study by Geethanjali et al. (2017) delved into the binding ability of boronic acid derivatives with sugars, demonstrating their potential in continuous glucose monitoring (CGM) systems, offering alternatives to enzyme-based sensors (Geethanjali et al., 2017).
Fluorescence Quenching Studies
Boronic acid derivatives, including those similar to (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, have been extensively studied for their fluorescence quenching properties. These studies are foundational in understanding the photophysical behavior of boronic acid derivatives, which is essential for developing fluorescence-based sensors. The work by Melavanki (2018) investigates the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid by aniline, providing insights into the solvent effects and quenching mechanisms (Melavanki, 2018).
Synthetic Applications in Organic Chemistry
The versatile reactivity of boronic acids, including (5-Chloro-2-ethoxypyridin-3-yl)boronic acid, makes them valuable intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals and polymers. Thompson et al. (2005) explored the synthesis of 2-ethoxy-3-pyridylboronic acid, a close relative to the compound , demonstrating its efficacy in cross-coupling reactions to produce novel pyridine derivatives (Thompson et al., 2005).
Biomedical Applications
Beyond sensor development and synthetic chemistry, boronic acid derivatives are increasingly recognized for their potential in biomedical applications. These applications range from therapeutic agents to biomaterials, leveraging the unique properties of boronic acids for targeted drug delivery, diagnostic tools, and tissue engineering. Cambre and Sumerlin (2011) highlighted the diverse biomedical applications of boronic acid polymers, emphasizing their utility in treating various conditions, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Propriétés
IUPAC Name |
(5-chloro-2-ethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOUUPBCQXEJTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681538 |
Source


|
| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
CAS RN |
1217500-52-1 |
Source


|
| Record name | (5-Chloro-2-ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

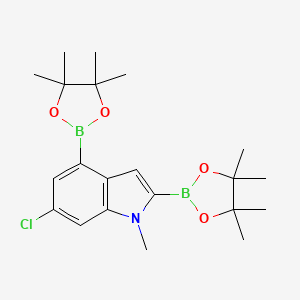

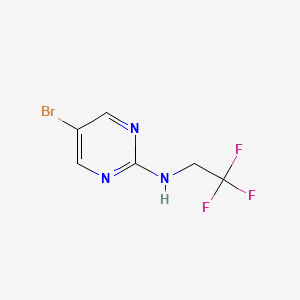
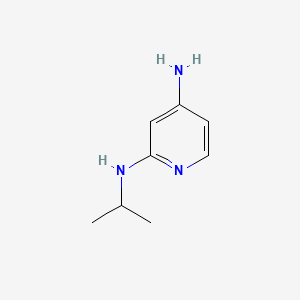
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)
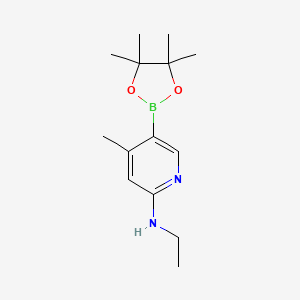
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)



